Cost Efficiency and Analytical Throughput: D-Glucose-13C6 vs. 2H2-Labeled and 13C1-Labeled Glucose in IVGTT Studies
D-Glucose-13C6 offers quantifiable advantages in both economic and analytical throughput over traditional isotope-labeled glucose tracers. Compared to 2H2-labeled or 13C1-labeled glucose methods using GC-MS, the D-[13C6]glucose LC-MS approach is a lower-cost alternative that enables analysis of up to 48 samples per day, equivalent to 2 complete IVGTT experiments, and is readily adaptable to 96-well plate formats [1]. The near-zero natural abundance of the fully 13C-substituted isotopolog (<10⁻¹⁰ mol% in natural glucose) permits accurate isotopomer analysis with <1% labeled glucose in the infusate, reducing tracer consumption and associated costs per study [1].
| Evidence Dimension | Analytical throughput (samples/day) and tracer concentration requirement |
|---|---|
| Target Compound Data | 48 samples/day; <1% labeled glucose in infusate |
| Comparator Or Baseline | 2H2-labeled or 13C1-labeled glucose with GC-MS (traditional methods) |
| Quantified Difference | 48 samples/day throughput; <1% tracer requirement vs. higher enrichment needed for traditional GC-MS methods |
| Conditions | Human plasma samples; HPLC-ESI-MS following solid-phase extraction; 2-pool minimal model for IVGTT parameter estimation |
Why This Matters
For procurement decisions, this evidence demonstrates that selecting D-Glucose-13C6 over single-labeled or deuterated analogs reduces both per-sample tracer cost and analytical labor while enabling higher-throughput clinical cohort studies.
- [1] Zhang, H. et al. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with d-[13C6]Glucose as a Tracer. Clinical Chemistry, 2009, 55(3), 527-532. View Source
